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molecular formula C11H10N2O3 B2789224 2,3-Dimethoxyquinoxaline-5-carbaldehyde CAS No. 188699-41-4

2,3-Dimethoxyquinoxaline-5-carbaldehyde

Cat. No. B2789224
M. Wt: 218.212
InChI Key: LXRBCVZPYMPIJF-UHFFFAOYSA-N
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Patent
US06080743

Procedure details

17 ml (188 mmol) of 2-nitropropane are added to a solution of 3.7 g (163 mmol) of sodium in 700 ml of methanol. After 5 minutes' stirring, 35.5 g (125.4 mmol) of solid 2,3-dimethoxy-5-bromomethyl-quinoxaline are added. The mixture is heated at reflux for 1 hour, a homogeneous solution being formed. After cooling, the solution is concentrated under reduced pressure. The residue is taken up in ethyl acetate and 1 N HCl, the phases are separated and the organic phase is washed with water and brine, dried over sodium sulfate and concentrated. The title compound is isolated in the form of white crystals by crystallization from ethyl acetate.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C(C)C)([O-])=[O:2].[Na].[CH3:8][O:9][C:10]1[C:19]([O:20][CH3:21])=[N:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[CH2:22]Br)[N:11]=1>CO>[CH3:8][O:9][C:10]1[C:19]([O:20][CH3:21])=[N:18][C:17]2[C:16]([CH:22]=[O:2])=[CH:15][CH:14]=[CH:13][C:12]=2[N:11]=1 |^1:6|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
3.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
solid
Quantity
35.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC2=CC=CC(=C2N=C1OC)CBr

Conditions

Stirring
Type
CUSTOM
Details
After 5 minutes' stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a homogeneous solution being formed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
1 N HCl, the phases are separated
WASH
Type
WASH
Details
the organic phase is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=NC=2C=CC=C(C2N=C1OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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